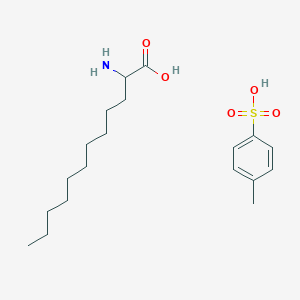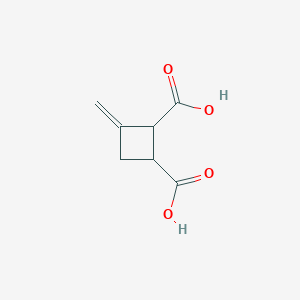
3-Methylidenecyclobutane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidenecyclobutane-1,2-dicarboxylic acid is an organic compound characterized by a cyclobutane ring with two carboxylic acid groups and a methylene group attached to the third carbon of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenecyclobutane-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a carboxylic acid derivative in the presence of a catalyst to form the cyclobutane ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylidenecyclobutane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Methylidenecyclobutane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Methylidenecyclobutane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methylene group can participate in various chemical reactions, altering the compound’s properties and interactions .
Comparación Con Compuestos Similares
- 1,2-Benzenedicarboxylic acid (Phthalic acid)
- cis-1,4-Butenedicarboxylic acid (Maleic acid)
- Hexanedioic acid (Adipic acid)
Comparison: 3-Methylidenecyclobutane-1,2-dicarboxylic acid is unique due to its cyclobutane ring structure, which imparts different chemical and physical properties compared to linear dicarboxylic acids. This uniqueness makes it valuable for specific applications where other dicarboxylic acids may not be suitable .
Propiedades
Número CAS |
95197-30-1 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3-methylidenecyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-2-4(6(8)9)5(3)7(10)11/h4-5H,1-2H2,(H,8,9)(H,10,11) |
Clave InChI |
AIXODBBSVBDDPK-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


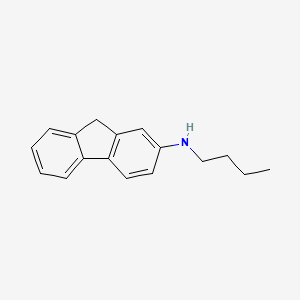
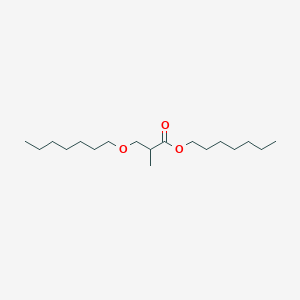
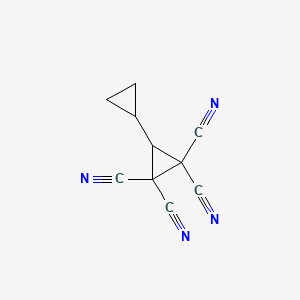
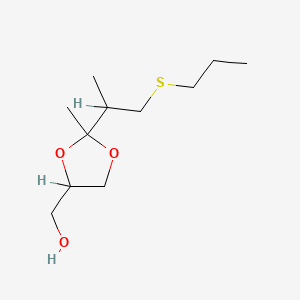
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
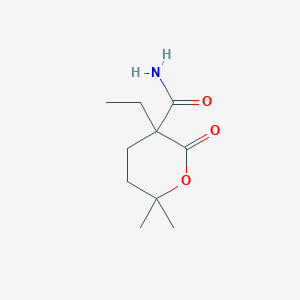
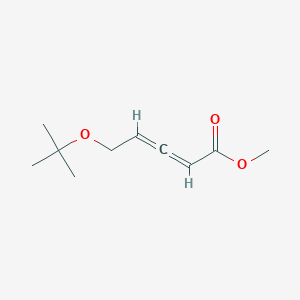

![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)

